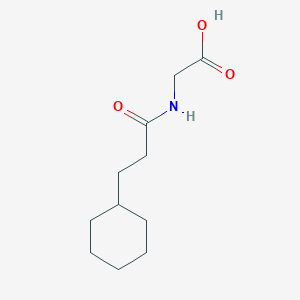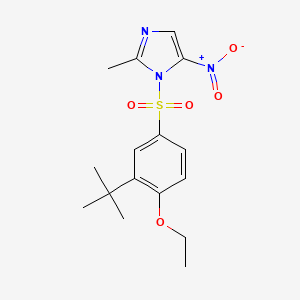
N-(3-Cyclohexylpropionyl)glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Cyclohexylpropionyl)glycine, commonly known as CPP, is a compound that has been widely studied for its potential therapeutic applications in various neurological disorders. CPP is a derivative of glycine and has been shown to modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in various physiological and pathological processes in the brain.
Mechanism of Action
CPP acts as a selective N-(3-Cyclohexylpropionyl)glycine receptor modulator, binding to a specific site on the receptor and modulating its activity. N-(3-Cyclohexylpropionyl)glycine receptors are involved in the regulation of synaptic plasticity, learning, and memory, and their dysfunction has been implicated in various neurological disorders.
Biochemical and Physiological Effects:
CPP has been shown to have various biochemical and physiological effects, including the modulation of N-(3-Cyclohexylpropionyl)glycine receptor activity, the regulation of synaptic plasticity, and the enhancement of learning and memory. CPP has also been shown to have neuroprotective effects, reducing the damage caused by various neurological insults such as ischemia and traumatic brain injury.
Advantages and Limitations for Lab Experiments
CPP has several advantages for use in laboratory experiments, including its ability to selectively modulate N-(3-Cyclohexylpropionyl)glycine receptor activity and its neuroprotective effects. However, CPP also has some limitations, including its relatively low potency and selectivity compared to other N-(3-Cyclohexylpropionyl)glycine receptor modulators.
Future Directions
There are several potential future directions for research on CPP, including the development of more potent and selective N-(3-Cyclohexylpropionyl)glycine receptor modulators based on the structure of CPP, the investigation of the potential therapeutic applications of CPP in various neurological disorders, and the exploration of the mechanisms underlying the neuroprotective effects of CPP. Additionally, further studies are needed to elucidate the optimal dosage and administration of CPP for therapeutic purposes.
Synthesis Methods
CPP can be synthesized using various methods, including the reaction of cyclohexylpropionic acid with glycine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is typically carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild conditions.
Scientific Research Applications
CPP has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. CPP has been shown to modulate the activity of N-(3-Cyclohexylpropionyl)glycine receptors, which are involved in various physiological and pathological processes in the brain, including synaptic plasticity, learning, and memory.
properties
IUPAC Name |
2-(3-cyclohexylpropanoylamino)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c13-10(12-8-11(14)15)7-6-9-4-2-1-3-5-9/h9H,1-8H2,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNWUKOVZZJCHAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexylpropionyl glycine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(4-Chlorophenyl)-3-methylthieno[2,3-c]pyrazol-5-yl]-[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7459841.png)


![3-[(4-Methoxy-3-nitrophenyl)carbamoyl]propanoic acid](/img/structure/B7459851.png)

![[4-(3-Methoxyphenyl)piperazin-1-yl]-[3-methyl-1-(2-methylphenyl)thieno[2,3-c]pyrazol-5-yl]methanone](/img/structure/B7459866.png)
![4'-Amino-3'-fluoro[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B7459867.png)
![4-Hydroxy-4'-(methylsulfonyl)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B7459875.png)


![4-[[(3,4-Difluorobenzoyl)amino]methyl]benzoic acid](/img/structure/B7459897.png)
![2-Chloro-N-[3-(trifluoromethoxy)phenyl]acetamide](/img/structure/B7459902.png)

